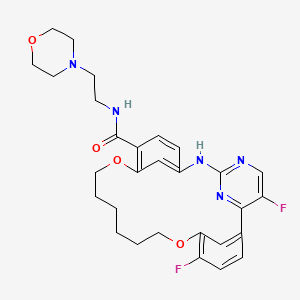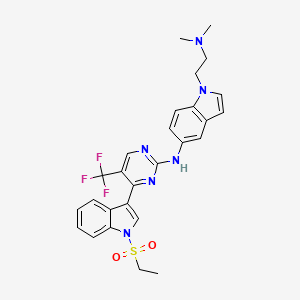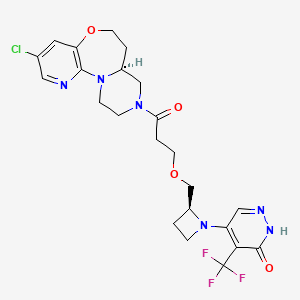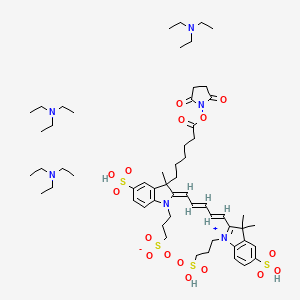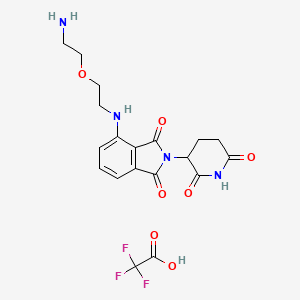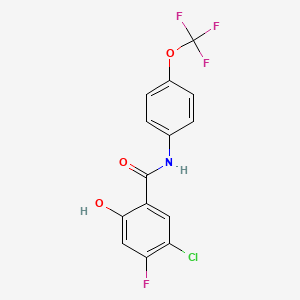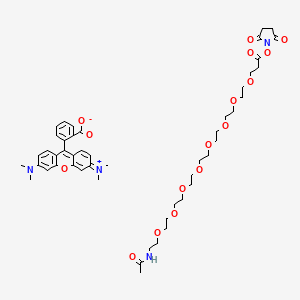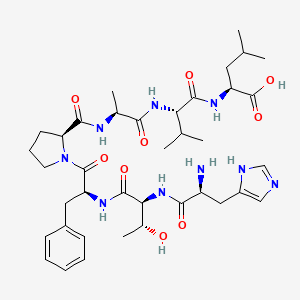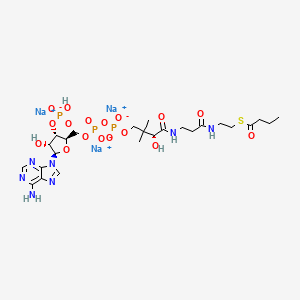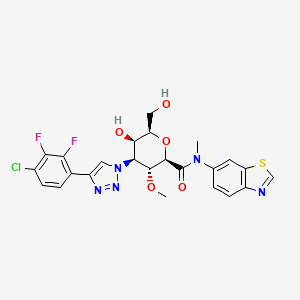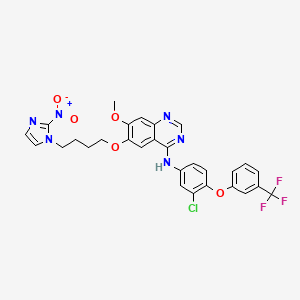
Egfr/her2-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/her2-IN-10 is a potent and selective dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the receptor tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, making them significant targets for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Egfr/her2-IN-10 can be synthesized through a multi-step organic synthesis processThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are implemented to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr/her2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Egfr/her2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and HER2 in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mécanisme D'action
Egfr/her2-IN-10 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the ATP-binding sites of these receptors, blocking their activation and subsequent signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Afatinib: A dual inhibitor of EGFR and HER2, used in the treatment of non-small cell lung cancer.
Lapatinib: Another dual inhibitor targeting EGFR and HER2, used in combination with other therapies for breast cancer.
Neratinib: An irreversible inhibitor of EGFR, HER2, and HER4, used in the extended adjuvant treatment of early-stage HER2-positive breast cancer
Uniqueness
Egfr/her2-IN-10 is unique due to its high selectivity and potency against both EGFR and HER2, with IC50 values of 2.3 nM for EGFR and 234 nM for HER2. This selectivity makes it a valuable tool in research and potential therapeutic applications, offering advantages over other inhibitors with broader target profiles .
Propriétés
Formule moléculaire |
C29H24ClF3N6O5 |
|---|---|
Poids moléculaire |
629.0 g/mol |
Nom IUPAC |
N-[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]-7-methoxy-6-[4-(2-nitroimidazol-1-yl)butoxy]quinazolin-4-amine |
InChI |
InChI=1S/C29H24ClF3N6O5/c1-42-25-16-23-21(15-26(25)43-12-3-2-10-38-11-9-34-28(38)39(40)41)27(36-17-35-23)37-19-7-8-24(22(30)14-19)44-20-6-4-5-18(13-20)29(31,32)33/h4-9,11,13-17H,2-3,10,12H2,1H3,(H,35,36,37) |
Clé InChI |
OWTCMGIQRBBCSW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)OCCCCN5C=CN=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


